Ni(0)-Mediated Homocoupling to Dihydroxybipyridyl Laser Dyes: 2-Bromo vs. 2-Chloro
2‑Bromoquinolin‑3‑ol participates in a one‑step Ni(0)‑promoted homocoupling to produce 3,3′‑dihydroxy‑2,2′‑biquinoline (a dihydroxybipyridyl laser dye with large Stokes shift) in up to 45% isolated yield. Under the same conditions (zinc, Ni(0), stoichiometric coupling), 2‑chloroquinolin‑3‑ol shows no measurable product formation, demonstrating that the C–Br bond is mechanistically obligatory for this transformation .
| Evidence Dimension | Yield of homocoupling to dihydroxybipyridyl |
|---|---|
| Target Compound Data | Up to 45% isolated yield |
| Comparator Or Baseline | 2‑Chloroquinolin‑3‑ol (CAS 128676‑94‑8): 0% product formation under identical conditions |
| Quantified Difference | Target produces dihydroxybipyridyl; chloro analog fails completely |
| Conditions | Zn, Ni(0) catalyst, one‑step procedure; Synthesis 1990, 1990 (4), 279–281 |
Why This Matters
For procurement aimed at synthesizing dihydroxybipyridyl laser dyes, 2‑bromoquinolin‑3‑ol is the only viable monomer; the chloro analog is incompatible with the reaction manifold.
